molecular formula C14H14F2N4O2S B6584213 4-amino-N5-[(2,4-difluorophenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide CAS No. 1251635-62-7

4-amino-N5-[(2,4-difluorophenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B6584213
CAS No.: 1251635-62-7
M. Wt: 340.35 g/mol
InChI Key: NFPRESWLQBHSEF-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole dicarboxamide class, characterized by a central thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) with carboxamide groups at positions 3 and 3. Key structural features include:

  • N3-ethyl substitution: Enhances lipophilicity and may influence steric interactions with biological targets.
  • 4-amino group: Provides hydrogen-bonding capability, critical for target engagement in enzymatic or receptor-mediated processes.

Properties

IUPAC Name

4-amino-5-N-[(2,4-difluorophenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2S/c1-2-18-13(21)11-10(17)12(23-20-11)14(22)19-6-7-3-4-8(15)5-9(7)16/h3-5H,2,6,17H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPRESWLQBHSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carboxamide groups can be reduced to amines.

  • Substitution: : The difluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the phenyl ring.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Thiazole-Based Analog: 4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide

Structural Differences :

  • The N5-substituent is a benzodioxolylmethyl group (a fused benzene-dioxole ring) instead of 2,4-difluorophenylmethyl.
    Functional Implications :
  • Fluorine vs. Oxygen Effects : The difluorophenyl group in the target compound offers stronger electronegativity, which may improve membrane permeability and resistance to oxidative metabolism.

Thiadiazole Derivatives (1,3,4-Thiadiazoles)

Core Structure Differences :

  • Thiadiazoles contain two nitrogen atoms and one sulfur in a five-membered ring, contrasting with the thiazole’s single nitrogen and sulfur. Example Compound: N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (). Functional Implications:
  • Thiadiazole vs.
  • Trichloroethyl Group : Introduces high electronegativity and steric bulk, which may improve antimicrobial activity but increase toxicity risks .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Potential Bioactive Properties References
4-amino-N5-[(2,4-difluorophenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide Thiazole N3-ethyl, N5-(2,4-difluorophenylmethyl) Enhanced metabolic stability, CNS penetration Inferred
4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide Thiazole N3-ethyl, N5-(benzodioxolylmethyl) Improved solubility, reduced metabolic stability
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide Thiadiazole Trichloroethyl, phenylamino Antimicrobial, higher polarity

Key Research Findings and Implications

  • Fluorine Substitution : The 2,4-difluorophenyl group in the target compound likely confers superior pharmacokinetic properties compared to oxygen-rich benzodioxole analogs, as fluorination is a common strategy to optimize drug-like properties .
  • Thiazole vs. Thiadiazole : Thiazoles generally exhibit better membrane permeability than thiadiazoles due to reduced polarity, making them more suitable for targets requiring systemic distribution .
  • Synthetic Accessibility : highlights cyclization reactions in DMF with iodine and triethylamine as a viable route for thiadiazole synthesis, which could be adapted for thiazole derivatives with modifications .

Biological Activity

The compound 4-amino-N5-[(2,4-difluorophenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14F2N4O4S
  • Molecular Weight : 358.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiazole ring structure allows for binding to specific enzymes and receptors, potentially leading to inhibition or activation of their functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A study demonstrated that similar thiazole compounds showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-75.0
Thiazole Derivative BU-9378.0

Antimicrobial Properties

Thiazoles are known for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal pathogens:

  • Antibacterial Assays : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.

Other Biological Activities

Thiazoles are also linked to:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models.
  • Antioxidant Properties : The presence of the thiazole ring contributes to free radical scavenging capabilities.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of thiazole derivatives for their anticancer properties. The results indicated that compounds with similar structures to 4-amino-N5-[(2,4-difluorophenyl)methyl]-N3-ethyl exhibited significant apoptosis induction in cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives, noting that compounds with electron-withdrawing groups like fluorine displayed enhanced activity against specific pathogens .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch synthesis through the reaction of α-haloketones with thioamides.
  • Introduction of Amino Group : Achieved via nucleophilic substitution reactions.
  • Attachment of Difluorophenyl Group : This is accomplished through Friedel-Crafts alkylation.
  • Final Coupling : Involves coupling with ethylamine to yield the final product.

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